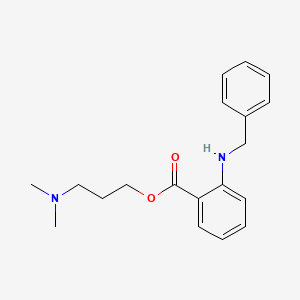

3-(Dimethylamino)propyl 2-(benzylamino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Dimethylamino)propyl 2-(benzylamino)benzoate” is a compound with the empirical formula C19H24N2O2 . It is also known as “2-[(Phenylmethyl)amino]benzoic acid 3-(dimethylamino)propyl ester hydrochloride” and is used as a reference standard in the British Pharmacopoeia .

Molecular Structure Analysis

The molecular weight of “3-(Dimethylamino)propyl 2-(benzylamino)benzoate” is 312.41 (free base basis) . The compound consists of a benzoate group attached to a propyl group, which is further connected to a dimethylamino group .Physical And Chemical Properties Analysis

The compound is a pharmaceutical primary standard and is stored at temperatures between 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Immunomodulating Effects and Antiviral Activities

Compounds related to "3-(Dimethylamino)propyl 2-(benzylamino)benzoate" have been explored for their immunomodulating effects, which can lead to antiviral and antitumor activities. For instance, Inosine pranobex, a synthetic compound that shares structural similarities with the one , has demonstrated potential benefits in treating various diseases and infections due to its immunomodulating effect. Early clinical results suggest beneficial effects in conditions such as Herpes simplex infections, genital warts, and type B viral hepatitis, highlighting the potential for related compounds in treating infectious diseases (Campoli-Richards, Sorkin, & Heel, 1986).

Chemical and Synthetic Applications

Synthetic Versatility in Organic Synthesis

Methyl-2-formyl benzoate, a bioactive precursor, exhibits a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold makes it an essential structure in the search for new bioactive molecules, demonstrating the synthetic versatility of benzylamino benzoate derivatives in creating compounds with pharmaceutical applications (Farooq & Ngaini, 2019).

Material Science and Technology

Polyoxymethylene Dimethyl Ethers Production

In the context of material science, derivatives of dimethylamino and benzylamino benzoates, such as Polyoxymethylene dimethyl ethers (OME), are being explored for their application as oxygenated fuels in diesel engines. Their combustion process leads to reduced hazardous exhaust gas emissions, showcasing the potential of chemical compounds in the environmental technology sector. Research focuses on simplifying the existing processes by using fewer steps, simpler reactants, and less energy, aiming for efficient catalysts and processes for OME production (Baranowski, Bahmanpour, & Kröcher, 2017).

Eigenschaften

IUPAC Name |

3-(dimethylamino)propyl 2-(benzylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-21(2)13-8-14-23-19(22)17-11-6-7-12-18(17)20-15-16-9-4-3-5-10-16/h3-7,9-12,20H,8,13-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWPAAZYZSFTFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)propyl 2-(benzylamino)benzoate | |

CAS RN |

87453-76-7 |

Source

|

| Record name | 3-Dimethylaminopropyl-2-benzylaminobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR9SQ56TGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)

![N-(1-Iodo-1H-benzo[d][1,2,3]triazol-7-yl)-4-methylbenzenesulfonamide](/img/structure/B589814.png)